molecular formula C16H18O8 B14195266 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate CAS No. 920751-81-1

2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate

Cat. No.: B14195266
CAS No.: 920751-81-1
M. Wt: 338.31 g/mol
InChI Key: JKBAPTYVVAXFSB-UHFFFAOYSA-N
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Description

2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is an aromatic ester compound characterized by the presence of four ester groups attached to a benzene ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 4-methyl-2,6-dichloropyridine with 3-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonitrile group can yield primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid.

    Reduction: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Article on “2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate”

Mechanism of Action

The mechanism of action of 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with various enzymes and receptors. The compound may also act as a ligand, binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

  • 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
  • 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic alcohol.
  • 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic amide.

Uniqueness: 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

920751-81-1

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

2-O,5-O-diethyl 1-O,3-O-dimethyl benzene-1,2,3,5-tetracarboxylate

InChI

InChI=1S/C16H18O8/c1-5-23-13(17)9-7-10(14(18)21-3)12(16(20)24-6-2)11(8-9)15(19)22-4/h7-8H,5-6H2,1-4H3

InChI Key

JKBAPTYVVAXFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C(=O)OC)C(=O)OCC)C(=O)OC

Origin of Product

United States

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